(S)-2-amino-3-phenylpropyl carbamate
Description
Structure
3D Structure
Properties
CAS No. |
178429-63-5 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[(2S)-2-amino-3-phenylpropyl] carbamate |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m0/s1 |
InChI Key |
UCTRAOBQFUDCSR-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Amino 3 Phenylpropyl Carbamate
Enantioselective Synthesis Strategies for the Chiral Amine Center
The primary challenge in synthesizing (S)-2-amino-3-phenylpropyl carbamate (B1207046) lies in the precise control of the stereochemistry at the C-2 position. Several strategies have been developed to install this chiral amine center with high enantiopurity.
Asymmetric catalysis offers an elegant and atom-economical approach to chiral amine synthesis. rsc.org Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov For the synthesis of the (S)-2-amino-3-phenylpropyl core, a suitable N-protected imine precursor can be hydrogenated using a chiral catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity.
Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Metal | Typical Substrate | Potential Application |
|---|---|---|---|
| BINAP | Ru, Rh | Imines, Ketones | Hydrogenation of an imine precursor to the chiral amine. |
| Josiphos | Rh, Ir | Imines | Highly efficient for N-aryl imine hydrogenation. |
| DuPhos | Rh | Enamides | Hydrogenation of an enamide precursor. |
Organocatalysis, utilizing small chiral organic molecules to catalyze asymmetric transformations, has also emerged as a powerful tool. rsc.org Chiral phosphoric acids, for instance, can catalyze the enantioselective reduction of imines or reductive amination of ketones. A potential route involves the reaction of a phenylacetone (B166967) derivative with an ammonia (B1221849) source in the presence of a Hantzsch ester as the reductant and a chiral Brønsted acid catalyst to yield the desired (S)-amine.
The use of chiral auxiliaries is a classical and reliable method for stereocontrol. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For synthesizing the (S)-amine, a common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. wikipedia.org
A general pathway would be:
Acylation of a chiral oxazolidinone (e.g., (4S,5R)-4-methyl-5-phenyloxazolidin-2-one) with a phenylacetyl derivative.
Stereoselective introduction of the amino group at the α-position. This can be achieved via electrophilic azidation followed by reduction. The bulky auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Cleavage of the auxiliary under mild conditions to release the enantiomerically enriched α-amino acid derivative, which can then be converted to the target amino alcohol and subsequently the carbamate.
Pseudoephedrine is another effective chiral auxiliary that can be used to form an amide, which then directs the stereoselective alkylation or amination at the α-position. wikipedia.org
Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations, often under mild and environmentally benign conditions. nih.gov
Enzymatic Kinetic Resolution (EKR): This technique is used to separate a racemic mixture. For example, a racemic precursor like 2-amino-3-phenylpropan-1-ol (B95927) can be resolved. A lipase (B570770) enzyme (e.g., from Candida antarctica) can be used to selectively acylate one enantiomer (e.g., the R-enantiomer) in the presence of an acyl donor, leaving the desired (S)-2-amino-3-phenylpropan-1-ol unreacted. almacgroup.com The acylated and unacylated products can then be easily separated. The efficiency of EKR is often described by the enantiomeric ratio (E-value).
Table 2: Comparison of Biocatalysts for Kinetic Resolution
| Enzyme | Substrate | Acyl Donor | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Candida rugosa Lipase | Racemic aminopropanol (B1366323) derivative | Isopropenyl acetate (B1210297) | High E-value (67.45) for (R)-acetate formation | nih.gov |
| Candida antarctica Lipase B | Racemic 3-aryl alkanoic esters | Water (hydrolysis) | Excellent enantiopurity (>94% ee) for the remaining ester | almacgroup.com |
Asymmetric Amination: Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the asymmetric reduction of imines or the direct reductive amination of ketones to produce chiral amines. nih.gov For instance, an engineered RedAm could be used to convert benzylacetone (B32356) directly into (S)-2-amino-3-phenylpropane with high enantiomeric excess, using an amine donor like alanine. Similarly, transaminases can convert a ketone precursor into the chiral amine by transferring an amino group from an amino donor.
Dynamic Kinetic Resolution (DKR): This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. A DKR of racemic 2-phenylpropanal (B145474) using an engineered xylose reductase has been shown to produce (S)-2-phenylpropanol, a related precursor, with high yield and enantiomeric excess. nih.govresearchgate.net This approach could be adapted for precursors of the target molecule.
Precursor Selection and Optimization of Reaction Pathways
(S)-Phenylalanine (L-Phenylalanine): As a naturally occurring and enantiomerically pure amino acid, L-phenylalanine is an ideal precursor. The carboxylic acid can be reduced to the primary alcohol to form (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol), the direct precursor for the carbamoylation step. This is a very direct and common route. The reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.
Phenylpyruvic Acid: This achiral keto acid can be a substrate for enantioselective reductive amination, using either chemical catalysts or biocatalysts (e.g., amino acid dehydrogenases) to directly form L-phenylalanine. mdpi.com
Trans-Cinnamic Acid: This readily available starting material can be subjected to asymmetric aminohydroxylation or other enantioselective transformations to introduce the amino and hydroxyl groups in the correct stereochemical configuration.
Once the key chiral intermediate, (S)-2-amino-3-phenylpropan-1-ol, is obtained, the final step is the formation of the carbamate. A common method involves reacting the alcohol with a carbamoylating agent. Historically, hazardous reagents like phosgene (B1210022) were used. google.com Modern, safer methods employ reagents like N,N'-disuccinimidyl carbonate, carbonyldiimidazole, or direct carboxylation using CO₂ and an amine source under specific catalytic conditions. psu.eduacs.org
Deracemization and Stereoinversion Techniques for Enhanced Enantiopurity
In syntheses that produce racemic or non-enantiopure mixtures, deracemization or stereoinversion techniques are essential to maximize the yield of the desired (S)-enantiomer.
Deracemization converts a racemate into a single enantiomer. One biocatalytic approach involves a redox cascade. For example, a racemic amine could be oxidized by an amine oxidase that is selective for the (S)-enantiomer to form an achiral imine. This imine is then asymmetrically reduced in the same pot by an imine reductase that is selective for the formation of the (S)-enantiomer, effectively converting the entire racemic mixture to the desired product. researchgate.net
Stereoinversion converts one enantiomer into the other. If a synthesis produces the unwanted (R)-2-amino-3-phenylpropan-1-ol, it can be converted to the (S)-enantiomer. A well-known method for inverting the stereochemistry of an alcohol is the Mitsunobu reaction. The (R)-alcohol can be reacted with a nucleophile (e.g., an azide (B81097) or a carboxylate) under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine), which proceeds with inversion of configuration. Subsequent chemical manipulation can then regenerate the amine and alcohol functionalities with the desired (S)-stereochemistry. Nucleophilic substitution on pyridinium (B92312) salts of chiral amines has also been shown to proceed with a high degree of inversion. ntnu.no
Optimization of Reaction Conditions for High Yield and Selectivity
Optimizing reaction conditions is crucial for developing a scalable, efficient, and cost-effective synthesis. This is particularly important for the final carbamoylation step. The synthesis of carbamates from alcohols, amines, and carbon dioxide is an attractive green chemistry approach. psu.edu
Key parameters for optimization include:
Catalyst: For CO₂-based carbamate synthesis, basic catalysts like cesium carbonate (Cs₂CO₃) have been shown to be effective. psu.edu For other methods, the choice of base is critical to avoid side reactions.
Solvent: The solvent can significantly influence reaction rates and selectivity. Toluene and dimethylformamide (DMF) are common solvents for carbamate synthesis. rsc.org
Temperature and Pressure: In CO₂-fixation reactions, temperature and pressure are critical variables. Higher CO₂ pressure can shift the equilibrium towards carbamate formation. rsc.org However, for some reactions, higher temperatures can lead to decomposition or side products. psu.edu
Reagent Stoichiometry: The molar ratio of the alcohol, amine source (for CO₂ methods), and coupling agents must be carefully controlled to maximize yield and minimize the formation of byproducts like ureas or double-addition products.
Table 3: Optimization of Carbamate Synthesis from an Alcohol
| Method | Reagents | Catalyst/Base | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| CO₂ Fixation | Alcohol, Amine, CO₂ | Cs₂CO₃ | n-Propanol | 200 | Good | psu.edu |
| Boc-Amine Reaction | Boc-protected Amine, Alcohol | t-BuOLi | Toluene | 110 | 95% | rsc.org |
| Alkyl Halide Route | Amine, Alkyl Halide, CO₂ | DBU | (Continuous Flow) | 70 | 45-92% | acs.org |
| Chloroformate Route | Alcohol, Amine | Triethylamine | Dichloromethane | RT | Good | mdpi.com |
By systematically optimizing these parameters for each step, from the initial enantioselective transformation to the final carbamate formation, a robust and efficient synthesis of (S)-2-amino-3-phenylpropyl carbamate can be achieved.
Green Chemistry Principles in Synthetic Design and Process Development
A cornerstone of green chemistry is waste prevention . Traditional chemical syntheses often generate significant amounts of waste, which can be quantified using metrics like the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the total mass of materials used to produce a specific mass of product. acsgcipr.orgacsgcipr.org By redesigning synthetic routes to be more atom-economical and to use catalytic rather than stoichiometric reagents, the amount of waste can be drastically reduced.
Atom economy , a concept developed by Barry Trost, is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they minimize the formation of byproducts.
The use of safer solvents and auxiliaries is another critical principle. Many organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. ubc.cajk-sci.com Green chemistry encourages the use of benign alternatives such as water, supercritical fluids, or bio-based solvents. ubc.cajk-sci.com Furthermore, minimizing the total volume of solvent used is a key objective.
Designing for energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible, which reduces energy consumption and associated costs. scispace.com Biocatalytic processes, which typically operate under mild conditions, are particularly advantageous in this regard.
The utilization of renewable feedstocks is a long-term goal of green chemistry. For the synthesis of this compound, starting from bio-derived L-phenylalanine is a promising approach.
Finally, the use of catalysis is paramount. Catalytic reactions are superior to stoichiometric ones as they use small amounts of a substance to carry out a reaction many times, thereby reducing waste. rsc.org Both chemocatalysis and biocatalysis play crucial roles in developing greener synthetic routes.
Greener Synthesis of the Precursor: (S)-2-amino-3-phenylpropan-1-ol
The traditional chemical synthesis of (S)-2-amino-3-phenylpropan-1-ol often involves the reduction of L-phenylalanine or its esters using metal hydride reagents, which can have poor atom economy and require the use of hazardous solvents. In contrast, biocatalytic methods offer a more sustainable alternative.
One promising approach is the use of a one-pot cascade biocatalysis system that converts bio-based L-phenylalanine into (S)-phenylalaninol. This method operates in water at ambient temperature and pressure, eliminating the need for hazardous reagents and expensive metal catalysts. Such a system can achieve good yields (60-70%) and excellent enantioselectivity (>99% ee).
Sustainable Carbamoylation
The subsequent carbamoylation step, which converts the amino alcohol to the final carbamate product, can also be made greener. Traditional methods often employ hazardous reagents like phosgene. Greener alternatives focus on the use of less hazardous carbamoylating agents and more benign reaction conditions.
One innovative approach involves the direct synthesis of carbamates from CO2, amines, and alcohols. rsc.orgresearchgate.netpsu.edu This method utilizes a readily available and non-toxic C1 source and can be performed under mild conditions. rsc.orgresearchgate.netpsu.edu The use of deep eutectic solvents (DES) as both a solvent and catalyst system has shown particular promise in this area, allowing for the efficient synthesis of carbamates at atmospheric CO2 pressure and room temperature. researchgate.netrsc.org These DES systems are often biodegradable and can be recycled, further enhancing the green credentials of the process. researchgate.netrsc.org
Evaluating the "Greenness" of Synthetic Routes
To objectively assess the environmental performance of different synthetic routes, a range of green chemistry metrics can be employed. These metrics provide a quantitative measure of how well a process adheres to the principles of green chemistry.
| Green Metric | Description | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| E-factor | Total mass of waste / Mass of product | 0 |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 |
| Solvent Intensity | Mass of solvent / Mass of product | Low as possible |
By applying these metrics, chemists can compare different synthetic strategies and identify the most sustainable option. For example, a comparison of a traditional chemical synthesis with a chemoenzymatic or fully biocatalytic route for this compound would likely demonstrate a significant improvement in the green metrics for the latter.
The following table provides a hypothetical comparison of a traditional versus a green synthesis for this compound, illustrating the potential for improvement.
| Parameter | Traditional Synthesis | Green Synthesis (Biocatalytic/Chemoenzymatic) |
| Starting Material | Petroleum-based | Bio-based L-phenylalanine |
| Catalyst | Stoichiometric metal hydrides, hazardous reagents | Biocatalysts (enzymes), recyclable chemocatalysts |
| Solvent | Chlorinated solvents, ethers | Water, deep eutectic solvents |
| Reaction Conditions | High temperature and pressure | Ambient temperature and pressure |
| Atom Economy | Lower | Higher |
| E-factor | High | Low |
| Process Mass Intensity (PMI) | High | Low |
| Overall Yield | Variable | Often higher and more selective |
The continuous development and application of green chemistry principles are essential for the future of pharmaceutical manufacturing. By designing synthetic routes that are safer, more efficient, and less impactful on the environment, the industry can move towards a more sustainable future.
Stereochemical Control and Purity Assessment in S 2 Amino 3 Phenylpropyl Carbamate Synthesis
Strategies for Maintaining Enantiomeric and Diastereomeric Purity
Maintaining the enantiomeric and diastereomeric purity of (S)-2-amino-3-phenylpropyl carbamate (B1207046) begins with the careful selection of the starting materials and continues through each synthetic step. The primary strategy involves the use of an enantiomerically pure precursor, typically (S)-2-amino-3-phenyl-1-propanol, also known as L-phenylalaninol. By starting with a chiral building block of high enantiomeric excess (ee), the potential for the formation of the unwanted (R)-enantiomer is significantly minimized.
Throughout the synthesis, reaction conditions are optimized to prevent racemization or epimerization at the stereocenter. This includes the careful selection of reagents, solvents, and temperature control. For instance, in the carbamoylation step, where the carbamate group is introduced, conditions are chosen to avoid any reactions that could lead to the loss of stereochemical integrity. The use of non-harsh reagents and reaction conditions is paramount to preserving the desired (S)-configuration.
Diastereomeric purity becomes a concern if any of the reagents or intermediates themselves contain stereocenters. In such cases, diastereomers could be formed, which would then need to be separated. To avoid this, achiral reagents are preferentially used where possible. If the use of a chiral reagent is unavoidable, its own stereochemical purity must be high to prevent the formation of a complex mixture of diastereomers.
Chiral Resolution Techniques Applied to Racemic Precursors or Mixtures
In scenarios where the starting material, 2-amino-3-phenyl-1-propanol, is a racemic mixture, a chiral resolution step is necessary to isolate the desired (S)-enantiomer. One of the most common and industrially scalable methods for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. nih.gov
This technique involves reacting the racemic precursor with a chiral resolving agent, which is an enantiomerically pure acid. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. A commonly used chiral resolving agent for amines is tartaric acid. ut.ac.ir For example, reacting racemic 2-amino-3-phenyl-1-propanol with L-(+)-tartaric acid would yield two diastereomeric salts: [(S)-2-amino-3-phenyl-1-propanol · L-tartaric acid] and [(R)-2-amino-3-phenyl-1-propanol · L-tartaric acid]. Due to their different crystalline structures and intermolecular interactions, one of these salts will typically be less soluble in a given solvent and will crystallize out of the solution first. After separation of the desired diastereomeric salt by filtration, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure (S)-2-amino-3-phenyl-1-propanol.
Another approach is kinetic resolution, which involves the use of a chiral catalyst or enzyme that preferentially reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched. This method can be highly efficient but requires careful selection of the catalyst and reaction conditions.
Methodologies for Enantiomeric Excess (ee) Determination
The accurate determination of the enantiomeric excess (ee) of (S)-2-amino-3-phenylpropyl carbamate is crucial for quality control. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their purity. skpharmteco.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
For the analysis of this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), have proven to be effective. elte.huresearchgate.netnih.gov The separation is typically achieved in polar organic mode, using mobile phases consisting of solvents like methanol, acetonitrile (B52724), or isopropanol, often with a small amount of an amine modifier such as diethylamine (B46881) to improve peak shape and resolution. elte.hu
Table 1: Exemplary Chiral HPLC Method Parameters for Enantiomeric Purity Determination
| Parameter | Value |
| Column | Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | 0.05% Diethylamine in Methanol |
| Flow Rate | 0.6 mL/min |
| Temperature | 20 °C |
| Detection | UV at 210 nm |
| Elution Order | (S)-enantiomer followed by (R)-enantiomer |
| Resolution (Rs) | > 5.0 |
This table is based on data for the separation of the enantiomers of 2-amino-3-phenylpropyl carbamate. elte.hu
The method can be validated according to ICH guidelines to be reliable, linear, precise, and accurate for the determination of the unwanted (R)-enantiomer as a chiral impurity. elte.hu
Gas Chromatography (GC) with a chiral stationary phase is another technique for the separation of enantiomers. gcms.cz For GC analysis, the analyte must be volatile and thermally stable. Since this compound has polar functional groups (amine and carbamate), derivatization is often necessary to increase its volatility and improve chromatographic performance. mdpi.com This typically involves reacting the amine and/or carbamate groups to form less polar derivatives.
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction between the derivatized enantiomers and the chiral stationary phase leads to their separation. Mass spectrometry (MS) is often coupled with GC to provide sensitive and selective detection.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of this compound. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.
One approach is the use of chiral solvating agents (CSAs). These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions. nih.gov These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for certain protons of the analyte. The ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers.
Alternatively, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into a mixture of diastereomers through a covalent reaction. These diastereomers have distinct NMR spectra, allowing for the determination of their ratio. The choice of the chiral auxiliary is critical and depends on the specific structure of the analyte.
Optical rotation is a classical method for assessing the enantiomeric purity of a chiral compound. skpharmteco.com A pure enantiomer will rotate the plane of polarized light in a specific direction, and the magnitude of this rotation is proportional to its concentration and the path length of the light. The specific rotation is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, and wavelength). By comparing the observed optical rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be estimated. However, this method is generally less accurate than chromatographic techniques, especially for determining low levels of impurities. The formation of a carbamate can enhance the optical rotation of amino acids. rsc.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de Chiral compounds exhibit characteristic CD spectra with positive and negative peaks. fz-juelich.de The intensity of the CD signal is proportional to the concentration of the chiral substance and its enantiomeric excess. CD spectroscopy can be a sensitive method for determining enantiomeric purity and can also provide information about the absolute configuration of the molecule. rsc.org
Derivatization and Structural Modification of the S 2 Amino 3 Phenylpropyl Carbamate Scaffold
Functionalization of the Free Amino Group
The primary amino group in (S)-2-amino-3-phenylpropyl carbamate (B1207046) is a key site for functionalization, allowing for the introduction of a wide array of substituents through various chemical transformations. These modifications can alter the compound's polarity, size, and hydrogen bonding capabilities, which is crucial for probing molecular interactions in biological systems.
N-Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides under basic conditions to form amide derivatives. This reaction is typically high-yielding and allows for the introduction of various acyl groups, from simple acetyl groups to more complex moieties. For instance, N-acetylation, a common metabolic transformation, can be mimicked in the laboratory to study its effect on the compound's properties. The (R)-enantiomer, solriamfetol, is known to be metabolized to a small extent to N-acetylsolriamfetol wikipedia.org.
N-Alkylation: Reductive amination is a powerful method for the N-alkylation of primary amines. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This method allows for the introduction of a wide range of alkyl and substituted alkyl groups.
N-Sulfonylation: The amino group can also be converted to a sulfonamide by reacting it with a sulfonyl chloride in the presence of a base. Sulfonamides are known to be good hydrogen bond donors and can significantly alter the electronic properties of the amino group.
| Derivative | Modification Type | Potential Research Application |
|---|---|---|
| (S)-N-acetyl-2-amino-3-phenylpropyl carbamate | N-Acylation | Studying the effects of acetylation on molecular recognition. |
| (S)-N-benzyl-2-amino-3-phenylpropyl carbamate | N-Alkylation (Reductive Amination) | Investigating the impact of a bulky, hydrophobic group on binding affinity. |
| (S)-N-(methylsulfonyl)-2-amino-3-phenylpropyl carbamate | N-Sulfonylation | Exploring the role of hydrogen bond donation in target engagement. |
Modifications and Substitutions on the Phenyl Ring
The phenyl ring of the (S)-2-amino-3-phenylpropyl carbamate scaffold provides an opportunity for modification through electrophilic aromatic substitution and other cross-coupling reactions. These modifications can be used to introduce a variety of substituents that can modulate the compound's lipophilicity, electronic properties, and steric profile, which are critical for SAR studies.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be employed to introduce substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the activating/deactivating nature of the propyl carbamate side chain.
Cross-Coupling Reactions: For more complex modifications, the phenyl ring can be first halogenated and then subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as new carbon-nitrogen and carbon-oxygen bonds.
| Derivative | Modification Type | Potential Research Application |
|---|---|---|
| (S)-2-amino-3-(4-fluorophenyl)propyl carbamate | Electrophilic Aromatic Substitution (Halogenation) | Investigating the role of halogen bonding in molecular interactions. |
| (S)-2-amino-3-(4-methoxyphenyl)propyl carbamate | Nucleophilic Aromatic Substitution or Cross-Coupling | Studying the effect of an electron-donating group on activity. |
| (S)-2-amino-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propyl carbamate | Suzuki Coupling | Exploring the impact of extending the aromatic system on target binding. |
Alterations and Transformations of the Carbamate Moiety
The carbamate moiety is a key structural feature that can be altered or replaced with bioisosteres to investigate its role in molecular recognition and to modulate the compound's physicochemical properties. Bioisosteric replacement is a common strategy in medicinal chemistry to improve metabolic stability and other drug-like properties, and in chemical biology, it can be used to probe the importance of specific functional groups.
Bioisosteric Replacements: The carbamate group can be replaced by other functional groups that mimic its size, shape, and hydrogen bonding capabilities. Common bioisosteres for carbamates include ureas, sulfonamides, and amides. For example, a urea derivative can be synthesized by reacting the corresponding amino alcohol with an isocyanate. A sulfonamide can be prepared by reacting the amino alcohol with a sulfamoyl chloride. The synthesis of (R)-S-(2-Amino-3-phenylpropyl) carbamothioate, a thio-analog of the (R)-enantiomer, has been reported, demonstrating the feasibility of replacing the carbamate oxygen with sulfur newdrugapprovals.org.
Homologation: The carbamate can be homologated by inserting a methylene group between the oxygen and the carbonyl group to form a β-amino acid derivative.
| Derivative | Modification Type | Potential Research Application |
|---|---|---|
| (S)-1-(2-amino-3-phenylpropyl)urea | Urea Bioisostere | Investigating the importance of the carbamate oxygen as a hydrogen bond acceptor. |
| (S)-2-amino-3-phenylpropyl sulfamate | Sulfonamide Bioisostere | Exploring the effect of a more acidic NH group on binding affinity. |
| (S)-S-(2-amino-3-phenylpropyl) carbamothioate | Thio-carbamate Analog | Studying the impact of replacing the carbamate oxygen with a sulfur atom. |
Synthesis of Stereoisomeric and Diastereomeric Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology
The stereochemistry of a molecule is often critical for its biological activity. The synthesis of stereoisomeric and diastereomeric analogs of this compound is essential for understanding the three-dimensional requirements for its interaction with biological targets.
Synthesis of the (R)-enantiomer: The (R)-enantiomer can be synthesized from D-phenylalaninol, the opposite enantiomer of the starting material for the (S)-enantiomer. Comparing the activity of the two enantiomers can provide valuable information about the stereochemical requirements of the binding site.
Synthesis of Diastereomers: If an additional chiral center is introduced into the molecule, for example, through modification of the amino group or the phenyl ring, a pair of diastereomers will be formed. These diastereomers can be separated by chromatography and their individual activities can be assessed to probe the topology of the binding pocket. The stereoselective synthesis of amino alcohols is a well-established field, and various methods can be employed to control the stereochemistry of newly introduced chiral centers.
| Analog | Stereochemical Relationship | Potential Research Application |
|---|---|---|
| (R)-2-amino-3-phenylpropyl carbamate | Enantiomer | Determining the enantiomeric preference of a biological target. |
| (2S, 3'R)- and (2S, 3'S)-2-amino-3-(3'-hydroxy-phenyl)propyl carbamate | Diastereomers | Probing the spatial constraints of a binding pocket. |
Incorporation into Peptide and Peptidomimetic Scaffolds for Research Applications
The this compound scaffold can be incorporated into larger molecules, such as peptides and peptidomimetics, to create novel research tools. Its amino alcohol structure makes it a valuable building block for creating compounds that can mimic or disrupt peptide-protein interactions.
Peptide Synthesis: The amino group of this compound can be used as a point of attachment for peptide synthesis. For example, it can be coupled to the C-terminus of a peptide chain using standard peptide coupling reagents. A commercially available example is (S)-2-((S)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamate, which is a dipeptide-like molecule bldpharm.com.
Peptidomimetic Scaffolds: Peptidomimetics are compounds that are designed to mimic the structure and function of peptides but with improved properties, such as increased stability and cell permeability. The this compound scaffold can be used as a building block to create peptidomimetics with defined stereochemistry and functionality. For example, it can be incorporated into a larger scaffold to mimic the side chain of a phenylalanine residue in a peptide.
| Scaffold | Incorporation Strategy | Potential Research Application |
|---|---|---|
| Peptide-(S)-2-amino-3-phenylpropyl carbamate conjugate | Amide bond formation | Creating a peptide-based probe with a non-natural C-terminus. |
| Peptidomimetic containing the this compound moiety | Incorporation as a phenylalanine mimic | Developing inhibitors of peptide-protein interactions. |
Role As a Chiral Building Block and Synthetic Intermediate in Organic Synthesis
Applications in the Total Synthesis of Complex Natural Products
A comprehensive review of the scientific literature indicates that specific examples of (S)-2-amino-3-phenylpropyl carbamate (B1207046) being used as a key building block in the total synthesis of complex natural products have not been extensively reported. Natural products often demand highly specialized chiral synthons for the stereocontrolled construction of their intricate frameworks. While amino alcohols derived from chiral pool sources like phenylalanine are fundamental in many synthetic campaigns, the direct incorporation of the carbamate derivative, (S)-2-amino-3-phenylpropyl carbamate, into a natural product backbone is not a widely documented strategy.
Theoretically, its 1,2-amino alcohol scaffold could be a precursor to fragments of alkaloids or polyketide-derived natural products. The stereocenter at the C-2 position is a valuable feature for establishing the stereochemistry of subsequent transformations. However, published synthetic routes to date have not highlighted this specific carbamate as a pivotal intermediate.
Utility in the Stereoselective Construction of Diverse Heterocyclic Systems
The synthesis of heterocyclic compounds often relies on bifunctional starting materials that can undergo cyclization reactions. This compound possesses the necessary functionalities—a primary amine and a carbamate—that could potentially participate in the formation of various heterocyclic rings. For instance, the primary amine can act as a nucleophile to react with suitable electrophiles to form nitrogen-containing heterocycles such as pyrrolidines, piperidines, or azepanes, depending on the cyclization strategy.
Despite this potential, a detailed survey of chemical literature does not yield specific, documented examples of this compound being employed as a direct precursor for the stereoselective construction of diverse heterocyclic systems. General methods for synthesizing heterocycles from amino acids and their derivatives are abundant, but applications featuring this particular carbamate remain a niche or underexplored area. The carbamate group could either be retained in the final structure or serve as a protecting group for the primary alcohol, to be removed or modified in later synthetic steps.
Precursor in the Synthesis of Non-Peptidic Scaffolds and Frameworks
The development of non-peptidic scaffolds is a significant focus in medicinal chemistry to create molecules with improved pharmacokinetic properties compared to traditional peptides. Chiral amino alcohols are common starting points for creating peptide mimics (peptidomimetics) and other novel scaffolds. This compound, with its phenylalanine-derived side chain and defined stereochemistry, is an ideal candidate for such endeavors.
The primary amine allows for amide bond formation or reductive amination, while the carbamate-protected alcohol could be deprotected and oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. This dual functionality allows for the creation of diverse non-peptidic backbones. However, while the potential is clear, published research explicitly detailing the conversion of this compound into specific non-peptidic scaffolds or frameworks is not readily found. The focus in the literature has remained primarily on the synthesis and properties of the compound itself, rather than its downstream applications in scaffold diversification.
Stereocontrolled Formation of Carbon-Nitrogen and Carbon-Carbon Bonds in Downstream Syntheses
The stereocenter in this compound can be used to direct the stereochemical outcome of subsequent bond-forming reactions. The existing chirality can influence the facial selectivity of reactions at adjacent positions, a common strategy in asymmetric synthesis.
Carbon-Nitrogen Bond Formation: The primary amine is a readily available nucleophile for stereocontrolled C-N bond formation through reactions such as N-alkylation, N-arylation, or the formation of amides and sulfonamides.
Carbon-Carbon Bond Formation: The molecule can be derivatized to facilitate stereocontrolled C-C bond formation. For example, conversion of the primary amine to an imine would allow for nucleophilic addition to the C=N bond, with the stereoselectivity potentially influenced by the adjacent chiral center.
While these are fundamental transformations in organic synthesis, specific examples where this compound is the substrate for such detailed stereocontrolled investigations are not prominent in the scientific literature. The principles of stereocontrol using chiral substrates are well-established, but their application to this specific carbamate is not a focus of reported research.
Modular Synthesis Approaches Utilizing the Compound as a Key Fragment
Modular synthesis, a strategy where complex molecules are assembled from pre-synthesized building blocks or "modules," is a powerful tool in drug discovery and materials science. The defined structure and stereochemistry of this compound make it a suitable candidate for a chiral fragment in such an approach. It could provide a central scaffold onto which other fragments are attached via its reactive handles.
This approach would allow for the rapid generation of a library of diverse compounds built around the (S)-2-amino-3-phenylpropyl core. For instance, different substituents could be introduced at the primary amine, and upon deprotection of the carbamate, a second point of diversification would be revealed at the primary alcohol. Despite the clear potential for its use in fragment-based drug discovery or other modular synthetic strategies, there is a lack of specific examples in the literature where this compound has been explicitly used as a modular building block in this fashion.
Advanced Spectroscopic and Computational Characterization in Academic Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (S)-2-amino-3-phenylpropyl carbamate (B1207046), a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework. Studies on the active (R)-enantiomer, solriamfetol, have established the assignment of its ¹H and ¹³C NMR resonances through a series of detailed experiments, and this data is directly applicable to the (S)-enantiomer as they are stereoisomers d-nb.info.
The ¹H NMR spectrum of (S)-2-amino-3-phenylpropyl carbamate provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the benzylic methylene group (-CH₂-Ph), the methine proton (-CH-), the methylene protons adjacent to the carbamate oxygen (-CH₂-O), and the protons of the primary amine (-NH₂) and carbamate (-OCONH₂) groups.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances would include those for the carbamate carbonyl carbon, the aromatic carbons of the phenyl ring (with distinct signals for the ipso, ortho, meta, and para positions), the aliphatic carbons of the propyl chain, and the benzylic carbon. The chemical shifts of these nuclei are indicative of their electronic environment and are crucial for confirming the molecular structure nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the structure. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 (m, 5H) | 126.0 - 138.0 |
| C-2 (CH) | ~3.5 (m, 1H) | ~50.0 |
| C-3 (CH₂) | ~2.8 (m, 2H) | ~37.0 |
| C-1 (CH₂) | ~4.0 (m, 2H) | ~66.0 |
| Amine (NH₂) | Variable (broad s, 2H) | - |
| Carbamate (NH₂) | Variable (broad s, 2H) | - |
| Carbamate (C=O) | - | ~158.0 |
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons of the propyl chain and the benzylic methylene group, confirming the backbone structure d-nb.infonih.gov.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It allows for the unambiguous assignment of each carbon atom that bears protons d-nb.info.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (like the carbamate carbonyl) and for piecing together different fragments of the molecule. For instance, correlations from the methylene protons adjacent to the carbamate oxygen to the carbonyl carbon would confirm the carbamate ester linkage d-nb.info.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the molecule's conformation and stereochemistry. In a study on the (R)-enantiomer, ROESY (a variant of NOESY) was used to study the inclusion complex with a cyclodextrin (B1172386), demonstrating its utility in probing intermolecular interactions and spatial arrangements d-nb.inforesearchgate.net.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₁₄N₂O₂), confirming its atomic composition with a high degree of confidence. The calculated exact mass for the protonated molecule [M+H]⁺ is approximately 195.11335 nih.gov.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed. This provides a fragmentation pattern that is characteristic of the molecule's structure. For this compound, which is structurally related to phenylalanine, fragmentation is expected to occur at the weaker bonds. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of solriamfetol, the mass transition of m/z 195.1 → 179.3 was monitored, corresponding to the loss of ammonia (B1221849) (NH₃) from the protonated molecule researchgate.net. Other likely fragmentation pathways could involve the loss of the carbamate group or cleavage of the propyl chain.
Table 2: Key Mass Spectrometry Data for this compound
| Analysis Type | Ion | Calculated m/z | Observed m/z / Transition |
| HRMS | [M+H]⁺ | 195.11335 | ~195.1 |
| MS/MS (MRM) | [M+H]⁺ → [M+H-NH₃]⁺ | 195.1 → 178.10275 | 195.1 → 179.3 researchgate.net |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The analysis of (R)-2-amino-3-phenylpropyl carbamate hydrochloride revealed a monoclinic crystal system with the space group C2. The cell parameters were determined to be a = 15.9491 Å, b = 5.8431 Å, and c = 12.7663 Å, with a β angle of 94.404°. This data allows for the precise calculation of the unit cell volume and density of the crystal princeton.edu. Such information is critical for understanding the solid-state properties, including packing forces and potential polymorphism.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The specification for the drug substance of the (R)-enantiomer includes identification by IR spectroscopy fda.gov.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
N-H stretching: The primary amine and carbamate N-H groups will show stretching vibrations in the region of 3400-3200 cm⁻¹.
C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
C=O stretching: A strong absorption band corresponding to the carbonyl group of the carbamate is expected around 1700 cm⁻¹.
C-N stretching: These vibrations typically appear in the 1250-1020 cm⁻¹ region.
C-O stretching: The C-O stretch of the carbamate ester will be visible in the 1300-1200 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Computational Chemistry Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for predicting and understanding the structural, electronic, and spectroscopic properties of molecules.
A theoretical study on the adsorption of solriamfetol on the surface of a B₁₂N₁₂ fullerene utilized DFT calculations at the M062X/6-311++G(d,p) level of theory to investigate the electronic and optical properties eurekaselect.com. This study also involved the calculation of IR spectra to understand the changes upon adsorption. Such calculations can provide optimized molecular geometries, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. Furthermore, DFT methods can be employed to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to aid in spectral assignment and confirm the proposed structure scirp.org. These computational approaches provide a theoretical framework that complements experimental findings, offering deeper insights into the behavior of this compound at a molecular level.
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting molecular geometry, bond lengths, bond angles, and electronic properties.
For "this compound," these calculations would typically involve selecting a basis set to approximate the molecular orbitals. The choice of functional (for DFT) or the level of theory (for ab initio methods) would be critical in achieving a balance between computational cost and accuracy. The output of these calculations would provide the optimized molecular structure corresponding to the lowest energy state on the potential energy surface.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Example Value/Method | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |
| Functional | B3LYP | A commonly used hybrid functional for good accuracy. |
| Basis Set | 6-31G* | A standard basis set for geometry optimization. |
| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent (e.g., water) on the molecule. |
This table is illustrative of the parameters that would be used in a computational study. Specific research findings for "this compound" using these methods are not available in the reviewed literature.
From these calculations, one could derive crucial electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are vital for understanding the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of several rotatable single bonds, "this compound" can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, which describes the energy of the molecule as a function of its geometry.
This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy at each step. This process allows for the identification of local and global energy minima, which represent the most stable conformations of the molecule. The resulting energy landscape provides a detailed picture of the molecule's flexibility and the energy barriers between different conformations.
Table 2: Illustrative Conformational Analysis Data for a Flexible Molecule
| Dihedral Angle (example) | Relative Energy (kcal/mol) | Population (%) |
| 60° (gauche) | 0.5 | 30 |
| 180° (anti) | 0 | 65 |
| -60° (gauche) | 0.5 | 5 |
This table demonstrates the type of data that would be generated from a conformational analysis. Specific conformational analysis and energy landscape mapping studies for "this compound" are not present in the surveyed academic papers.
Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods can also be employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For instance, calculations can predict infrared (IR) vibrational frequencies and intensities, as well as Nuclear Magnetic Resonance (NMR) chemical shifts.
Furthermore, computational chemistry is a powerful tool for elucidating potential reaction pathways. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various chemical transformations. This information is invaluable for understanding the reactivity and degradation pathways of the molecule.
Table 3: Predicted Spectroscopic Data from Computational Models
| Spectroscopic Technique | Predicted Parameter | Example Value |
| Infrared (IR) Spectroscopy | C=O stretch vibrational frequency | ~1700 cm⁻¹ |
| ¹H NMR Spectroscopy | Chemical shift of benzylic protons | ~2.8-3.0 ppm |
| ¹³C NMR Spectroscopy | Chemical shift of carbonyl carbon | ~158 ppm |
The values in this table are hypothetical examples based on the general structure of the compound. Published research with predicted spectroscopic parameters for "this compound" could not be located.
Analytical Method Development and Validation for Research Applications
Development of Chromatographic Methods for Purity Assessment and Quantification
Chromatography is a cornerstone technique for the analysis of (S)-2-amino-3-phenylpropyl carbamate (B1207046), owing to its high resolving power. The presence of a chiral center, a primary amine, and a carbamate functional group necessitates versatile chromatographic approaches.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment and quantification of non-volatile compounds like (S)-2-amino-3-phenylpropyl carbamate. nih.gov Given the compound's chirality, chiral HPLC methods are essential to separate and quantify the (S)-enantiomer from its (R)-enantiomer.
Reversed-Phase (RP-HPLC): This is often the initial approach for purity determination. A C18 or C8 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. UV detection is suitable due to the presence of the phenyl group. However, standard RP-HPLC will not separate the enantiomers.
Chiral HPLC: To resolve the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely successful for separating chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. youtube.com Method development involves screening different CSPs and optimizing the mobile phase (both normal-phase and reversed-phase modes) to achieve adequate resolution.
A typical starting point for chiral method development is presented in the table below.
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak AD-H) | Polysaccharide-based (e.g., Chiralpak OZ-3R) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (B46881) | Acetonitrile/Water/Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detector | UV at 210 nm | UV at 210 nm |
This table represents typical starting conditions for chiral HPLC method development.
Gas chromatography is generally unsuitable for the direct analysis of this compound due to its low volatility and thermal lability; carbamates are known to degrade at the high temperatures required for GC analysis. scispec.co.thqscience.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.
A common derivatization strategy involves acylation or silylation of the primary amine and carbamate groups. For instance, reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a volatile trimethylsilyl (B98337) derivative. Another approach is flash methylation in the injector port. scispec.co.th Chiral GC columns can then be used to separate the derivatized enantiomers.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgthieme.de By spotting the reaction mixture alongside the starting materials on a TLC plate, one can qualitatively observe the consumption of reactants and the formation of the product. rochester.eduyoutube.com
The choice of the mobile phase (eluent) is crucial for achieving good separation. A typical system for a compound of this polarity might be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Visualization can be achieved under UV light (due to the phenyl ring) or by staining with a reagent like ninhydrin (B49086), which reacts with the primary amine to produce a colored spot. vlabs.ac.in
Validation of Analytical Methods for Robustness, Reproducibility, and Accuracy in Laboratory Settings
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. gavinpublishers.com Validation demonstrates that the method is reliable and that its performance characteristics are understood. For a chiral purity assay, validation parameters typically follow International Council for Harmonisation (ICH) guidelines. registech.commdpi.com
The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as its counter-enantiomer, impurities, or degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is generally required. nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. Recoveries are typically expected to be within 80-120%. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The relative standard deviation (RSD) should typically be less than 15%. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature).
| Validation Parameter | Typical Acceptance Criteria for Chiral Purity Method |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (% RSD) | ≤ 15.0% |
| Specificity | Baseline resolution between enantiomers (Resolution > 1.5) |
| Robustness | % RSD of results should remain within acceptable limits after minor parameter changes |
This table provides representative acceptance criteria for the validation of a chiral HPLC method.
Spectrophotometric and Potentiometric Methods for Quantification in Solution
While chromatography is preferred for its specificity, other methods can be used for quantification in solution, particularly for bulk samples where the purity is already established.
Spectrophotometric Methods: UV-Vis spectrophotometry can be used for quantification based on the absorbance of the phenyl group. However, this method is non-specific and any impurity containing a similar chromophore will interfere. A more specific approach involves derivatization. For example, the primary amine can react with ninhydrin to produce a deep purple-colored compound (Ruhemann's purple), which can be quantified colorimetrically around 570 nm. vlabs.ac.in The concentration is determined by comparing the absorbance to a standard curve of known concentrations.
Potentiometric Methods: The basic primary amino group of this compound can be quantified by potentiometric titration. nih.govresearchgate.net This involves titrating a solution of the compound in a non-aqueous solvent, such as glacial acetic acid (which enhances the basicity of the amine), with a strong acid like perchloric acid. nih.govrsc.org The endpoint is detected by monitoring the potential change with a suitable electrode system. This method is accurate and precise for quantifying the total amount of the basic substance in a sample.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry (MS), provide a higher degree of specificity and sensitivity.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for the analysis of this compound. It combines the separation power of HPLC with the mass-resolving capability of MS. LC-MS can provide molecular weight confirmation of the main peak and help in the identification and structural elucidation of unknown impurities. mdpi.com For quantitative analysis, LC-MS/MS is often used, which offers exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions. scielo.org.za
GC-MS (Gas Chromatography-Mass Spectrometry): Following the necessary derivatization as described in section 7.1.2, GC-MS can be used for the separation and identification of volatile impurities or for confirmation of the analyte's identity. qscience.com The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for the derivatized compound, allowing for highly confident identification. mdpi.commdpi.com
Chemical Biology and Materials Science Research Involving the Compound
Design and Synthesis of Molecular Probes and Activity-Based Probes Incorporating the Scaffold for in vitro Mechanistic Studies
The scaffold of (S)-2-amino-3-phenylpropyl carbamate (B1207046) is theoretically well-suited for the development of molecular probes, particularly activity-based probes (ABPs), for studying enzyme function in vitro. ABPs are powerful tools in chemical biology that typically consist of three key components: a reactive group (or "warhead") that covalently binds to an enzyme's active site, a recognition element that directs the probe to the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis.
The design of such probes based on the (S)-2-amino-3-phenylpropyl carbamate structure would involve strategic chemical modifications. The primary amino group or the carbamate moiety could serve as attachment points for a reporter tag or a reactive warhead. The phenyl group and the chiral center form a specific recognition element that can be tailored to fit the active sites of target enzymes, such as proteases or hydrolases. While specific ABPs directly synthesized from this compound are not extensively documented in current literature, the principles of probe design strongly support its potential. The synthesis would involve multi-step organic reactions to append the necessary functional components without compromising the core scaffold's structural integrity.
Table 1: Potential Functionalization of the this compound Scaffold for Probe Development
| Structural Component | Potential Role in Probe | Example Modification |
| Primary Amine (-NH₂) | Attachment point for reporter tag or reactive group. | Acylation with a fluorophore-containing carboxylic acid; coupling to a biotin (B1667282) moiety. |
| Carbamate (-OC(O)NH₂) | Can be modified to act as a reactive group. | Conversion to a more electrophilic species to target nucleophilic residues in an enzyme active site. |
| Phenyl Group (-C₆H₅) | Part of the recognition element; involved in π-π stacking interactions. | Introduction of substituents to modulate binding affinity and selectivity. |
| Chiral Center | Provides stereospecificity for selective enzyme binding. | Used as is to ensure specific interaction with the chiral environment of an enzyme's active site. |
Incorporation into Polymer Architectures and Advanced Functional Materials (e.g., Chiral Polymers, Porous Materials)
The this compound scaffold is a promising building block for the synthesis of advanced polymers and functional materials. Its inherent chirality makes it particularly suitable for creating chiral polymers, which are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices.
Incorporating this molecule into a polymer backbone can be achieved through polymerization of the amino or carbamate functionalities. For instance, the primary amine can react with difunctional monomers to form polyamides, polyimides, or polyureas. The resulting polymers would have pendent phenylpropyl carbamate side chains, introducing chirality and specific interaction sites along the polymer backbone. These side chains can influence the polymer's secondary structure, potentially leading to the formation of stable helical conformations. The presence of the phenyl groups can facilitate π-π stacking interactions between polymer chains, enhancing the material's thermal and mechanical stability.
Supramolecular Assembly and Self-Assembled Structures Driven by the Compound's Molecular Recognition Properties
Low-molecular-weight gelators based on amino acids are a significant area of research in materials science. Derivatives of phenylalanine, in particular, are known to form self-assembled hydrogels and organogels. nih.govnih.govacs.org The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
The molecular structure of this compound contains all the necessary components to act as a gelator. The carbamate and amino groups are excellent hydrogen bond donors and acceptors, while the phenyl ring provides a site for aromatic π-π stacking. This combination of interactions can lead to the formation of one-dimensional fibrillar networks that entrap solvent molecules, resulting in the formation of a stable gel. pku.edu.cnresearchgate.net The chirality of the molecule is expected to translate into the formation of helical fibers, a common feature in gels derived from chiral amino acids. The properties of these self-assembled materials, such as their mechanical strength and thermal stability, can be tuned by modifying the chemical structure or by changing the solvent conditions.
Table 2: Driving Forces for Supramolecular Assembly
| Interaction Type | Originating Functional Group(s) | Role in Assembly |
| Hydrogen Bonding | Amine (-NH₂), Carbamate (-OC(O)NH₂) | Directional interaction that promotes the formation of one-dimensional chains. |
| π-π Stacking | Phenyl (-C₆H₅) | Aromatic interaction that strengthens the association between molecules within the fibrous network. |
| Van der Waals Forces | Phenylpropyl backbone | Non-specific attractive forces that contribute to the overall stability of the assembled structure. |
Development of Chiral Stationary Phases for Chromatographic Separations
The field of chiral chromatography heavily relies on chiral stationary phases (CSPs) for the separation of enantiomers. Polysaccharide derivatives, particularly those functionalized with phenylcarbamates, are among the most successful and widely used CSPs. nih.gov Cellulose (B213188) and amylose (B160209) derivatized with moieties like 3,5-dimethylphenyl carbamate have demonstrated excellent chiral recognition capabilities for a broad range of racemic compounds. rsc.org
The chiral recognition mechanism of these phenylcarbamate-based CSPs involves a combination of attractive interactions between the chiral selector and the analyte. nih.gov These interactions include hydrogen bonding, dipole-dipole interactions, and π-π stacking. The carbamate group plays a crucial role by providing sites for hydrogen bonding and dipole interactions. The phenyl group allows for π-π interactions with aromatic analytes. The specific stereochemistry of the chiral backbone of the polysaccharide and the arrangement of the phenylcarbamate substituents create a well-defined chiral environment, leading to differential binding energies for the two enantiomers of an analyte and thus enabling their separation. youtube.com While this compound itself is not the stationary phase, its phenylcarbamate functional group is a key component in the design of these highly effective CSPs.
Utilization in Enzyme Mimicry and Biomimetic Catalysis Studies
Chiral amino acids and their derivatives are fundamental building blocks in the design of synthetic catalysts that mimic the function of natural enzymes. nih.govnih.gov These biomimetic catalysts aim to replicate the high efficiency and stereoselectivity of enzymatic reactions in a smaller, more robust molecular framework. Chiral amino alcohols, which are structurally related to the parent amino alcohol of this compound, are valuable synthons and ligands in asymmetric catalysis. nih.govfrontiersin.orgnih.govacs.org
The this compound scaffold possesses key features for use in biomimetic catalysis. The primary amine and the nearby stereocenter can be used to coordinate metal ions, creating a chiral Lewis acid catalyst. Alternatively, the amine can act as a hydrogen-bond donor or a general base, mimicking the role of amino acid residues like histidine or lysine (B10760008) in an enzyme's active site. emorychem.scienceacs.org The phenyl group can help in substrate binding through hydrophobic or π-π interactions. By attaching other catalytic groups to this chiral scaffold, it is possible to create catalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or hydrolytic processes, with the potential for high enantioselectivity. frontiersin.org
Future Research Directions and Emerging Paradigms for S 2 Amino 3 Phenylpropyl Carbamate
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency in Synthesis
The synthesis of enantiomerically pure vicinal amino alcohols and their derivatives, such as (S)-2-amino-3-phenylpropyl carbamate (B1207046), is a primary focus in synthetic chemistry. rsc.org Future research will concentrate on developing novel catalytic systems that offer superior enantioselectivity and process efficiency. While various methods exist, the quest for catalysts that operate under mild conditions with high turnover numbers and broad substrate scope continues.
Recent breakthroughs include the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines, which provides direct access to axially chiral carbamates with high yields and enantioselectivities. rsc.org Another promising avenue is the stereodivergent synthesis of carbamates, which allows for the creation of different stereoisomers from a single starting material by trapping organic carbonate intermediates. iciq.orgnih.gov This approach offers unprecedented control over the final product's stereochemistry.
Further exploration into organocatalysis, particularly using Cinchona-derived catalysts for reactions like bromoaminocyclization, presents another frontier for creating complex chiral structures containing the carbamate motif. researchgate.net The development of these systems aims to reduce reliance on expensive and potentially toxic heavy metals, aligning with the principles of green chemistry.
| Catalytic Approach | Key Features | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Copper Catalysis | Asymmetric ring-opening of diaryliodoniums with CO2 and amines. | High yields and enantioselectivities for axially chiral carbamates. | rsc.org |
| Stereodivergent Synthesis | In situ trapping of organic carbonate intermediates. | Access to both cis and trans carbamate isomers from a single oxirane substrate. | iciq.orgnih.gov |
| Organocatalysis | Use of Cinchona-derived catalysts. | Enantioselective halocyclization of olefins; metal-free approach. | researchgate.net |
| Lewis Acid Promotion | Asymmetric aminocrotylation using novel chiral silanes. | Generation of bifunctional homoallylic carbamates. | acs.org |
Application in Flow Chemistry and Microreactor Technologies for Continuous Synthesis and Process Intensification
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift for the synthesis of fine chemicals and pharmaceutical intermediates. d-nb.info Microreactor technology, which utilizes channels with diameters on the sub-millimeter scale, offers numerous advantages for the synthesis of (S)-2-amino-3-phenylpropyl carbamate, including enhanced safety, precise process control, and scalability. nih.govmdpi.com
The large surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous in large-scale batch reactors. mdpi.com This is particularly relevant for reactions involving highly reactive intermediates or strong exotherms. mmsl.cz Continuous flow systems have been successfully applied to various reactions pertinent to carbamate synthesis, such as hydrogenations, aminocarbonylations, and multi-step syntheses of complex molecules. d-nb.infomdpi.com For instance, an anodic substitution reaction of carbamates has been demonstrated in a flow microreactor, showcasing increased efficiency and suppression of overoxidation. rsc.org The integration of heterogeneous catalysts into packed-bed microreactors further streamlines processes by combining reaction and separation, facilitating a cleaner and more scalable methodology. rsc.org This approach can significantly shorten reaction times and improve yields, as demonstrated in the continuous-flow synthesis of 3-amino-4-amidoximinofurazan, where the reaction time was reduced to one-third of that for batch operation. rsc.org
| Advantage | Description | Relevance to Carbamate Synthesis |
|---|---|---|
| Enhanced Safety | Small reactor volumes minimize the quantity of hazardous materials at any given time. d-nb.info | Allows for the use of more reactive intermediates and higher temperatures/pressures safely. |
| Precise Process Control | Accurate control over temperature, pressure, and residence time. mdpi.com | Improves selectivity and yield, minimizing byproduct formation. |
| Rapid Mixing & Heat Transfer | Short diffusion distances and high surface-area-to-volume ratios. mdpi.com | Enables fast, exothermic reactions to be controlled effectively. |
| Scalability | Scaling up is achieved by running multiple reactors in parallel ('numbering-up') rather than increasing reactor size. | Facilitates a seamless transition from laboratory discovery to industrial production. |
| Process Intensification | Integration of multiple reaction and purification steps into a single, continuous process. d-nb.info | Reduces plant footprint, capital costs, and production time. |
Integration with Artificial Intelligence (AI) and Machine Learning (ML) for Reaction Prediction and Optimization
ML algorithms can be trained on vast datasets of chemical reactions to predict reaction conditions, yields, and selectivity. beilstein-journals.org These models can be categorized as global models, which suggest general conditions for new reactions based on comprehensive databases, and local models, which fine-tune specific parameters for a known reaction family to enhance performance. beilstein-journals.org For the synthesis of this compound, ML could be employed to optimize variables such as catalyst choice, solvent, temperature, and reagent stoichiometry, thereby minimizing the number of experiments required and reducing development time.
| AI/ML Application | Function | Impact on Synthesis of this compound |
|---|---|---|
| Reaction Condition Prediction | Predicts optimal reagents, catalysts, solvents, and temperatures. beilstein-journals.org | Reduces experimental effort and accelerates process development. |
| Yield & Selectivity Optimization | Identifies reaction parameters that maximize product yield and stereoselectivity. eurekalert.org | Improves process efficiency and purity of the final product. |
| Retrosynthesis Planning (CASP) | Proposes novel and efficient synthetic routes to a target molecule. nih.gov | Enables the discovery of more sustainable and cost-effective manufacturing processes. |
| Integration with Automation | Enables "self-driving" labs for autonomous reaction optimization. nih.gov | Creates a high-throughput platform for rapid synthesis and discovery. |
Untapped Potential in Sustainable Chemistry and Biocatalysis for Environmentally Benign Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic processes in the pharmaceutical and chemical industries. mdpi.com For this compound, future research will heavily focus on developing environmentally benign synthesis methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, offers a powerful tool for sustainable synthesis. nih.gov Enzymes operate under mild conditions (physiological pH and temperature) in aqueous media, exhibiting high chemo-, regio-, and enantioselectivity. researchgate.netunimi.it This high selectivity reduces the formation of byproducts, simplifying purification processes. jocpr.com Recently, the promiscuous aminolysis activity of esterases has been exploited for the synthesis of carbamates from various amines and carbonates in water, achieving high yields. nih.gov This approach represents a promising green alternative for the synthesis of this compound.
Another key area of sustainable chemistry is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. nih.gov As CO₂ is non-toxic, non-flammable, and abundant, its use as a reagent to form the carbamate moiety is highly attractive. nih.gov Research into catalytic systems that can efficiently activate the reaction between amines and CO₂ under mild conditions is a critical goal for developing truly sustainable synthetic routes. organic-chemistry.org
| Sustainable Approach | Key Principles | Advantages for Carbamate Synthesis | Reference |
|---|---|---|---|
| Biocatalysis (Enzymes/Whole Cells) | Use of renewable catalysts, mild reaction conditions (water, neutral pH), high selectivity. | High enantioselectivity, reduced waste and energy use, biodegradable catalysts. | nih.gov |
| Use of Renewable Feedstocks (e.g., CO₂) | Replaces toxic reagents like phosgene (B1210022) with an abundant, non-toxic C1 source. | Improved safety profile, utilization of a greenhouse gas, atom economy. | nih.gov |
| Green Solvents | Replacement of volatile organic compounds with water or other environmentally benign solvents. | Reduced environmental impact and worker exposure to hazardous materials. | mdpi.com |
| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | Minimizes the generation of chemical waste. | researchgate.net |
Expanding its Role as a Versatile Chiral Scaffold in Diverse Chemical Disciplines, including Agrochemicals and Novel Materials
Beyond its current applications, the molecular structure of this compound makes it a valuable chiral building block for the synthesis of more complex molecules in diverse fields. Its stereodefined 1,2-amino alcohol core is a privileged motif found in numerous bioactive compounds. rsc.org Future research will focus on leveraging this chiral scaffold to create novel compounds for agrochemical and materials science research.
In agrochemical research, the demand for enantiomerically pure active ingredients is growing to improve efficacy and reduce environmental impact. The chiral backbone of this compound can be elaborated through functionalization of its primary amine or modification of the carbamate and phenyl groups to generate libraries of new compounds for screening as potential herbicides, fungicides, or insecticides.
In materials science, chiral molecules are being investigated for applications in asymmetric catalysis, chiral recognition, and the development of advanced optical materials. The defined stereochemistry of this compound could be used to impart chirality to polymers or to construct chiral metal-organic frameworks (MOFs). Such materials could find applications as chiral stationary phases for chromatography or as enantioselective sensors. The ability to use this compound as a starting point for a variety of chemical transformations underscores its potential as a versatile platform for innovation in multiple chemical disciplines.
Mechanistic Investigations of Novel Transformations of the Carbamate Group
The carbamate group is a stable and versatile functional group, often considered an "amide-ester" hybrid. nih.gov While its role as a protecting group and a key pharmacophore is well-established, there is significant untapped potential in exploring novel chemical transformations of the carbamate moiety itself. acs.org Mechanistic investigations are crucial to unlocking this potential and developing new synthetic methodologies.
Future research will likely focus on catalytic methods to activate and functionalize the carbamate group in ways that are not currently possible. This could include novel rearrangement reactions, such as those observed when N-monosubstituted carbamates are treated with organolithium reagents, or trans-carbamation type cyclization reactions to form new heterocyclic systems. ukzn.ac.za Computational and experimental studies into the mechanism of carbamate formation from amines and CO₂, particularly the role of superbases and zwitterionic intermediates, can provide insights for designing new and more efficient synthesis strategies. rsc.orgrsc.org Understanding the fundamental reactivity of the carbamate C-N and C-O bonds could lead to the development of unprecedented cross-coupling reactions or selective cleavage protocols, further expanding the synthetic utility of this compound as a versatile chemical intermediate.
Q & A
Q. What are the established synthetic routes for (S)-2-amino-3-phenylpropyl carbamate, and what methodological considerations are critical for maintaining stereochemical integrity?
The synthesis of this compound typically involves multi-step reactions with careful control of chiral centers. For example, a key step includes the use of methyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) to introduce the carbamate group, followed by catalytic hydrogenation (e.g., Pd/C) to reduce intermediates while preserving stereochemistry . Purification via recrystallization or column chromatography is essential to isolate the enantiomerically pure product.
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural identity?
Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR can resolve the chiral center environment, while HRMS validates molecular mass and fragmentation patterns . Polarimetry or chiral HPLC may further confirm enantiopurity.
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
Initial screens should focus on enzyme inhibition assays, particularly targeting aminopeptidase N (APN), as structurally related carbamates have shown inhibitory activity against this enzyme, which is implicated in tumor progression . Cell viability assays (e.g., MTT) in cancer cell lines can assess cytotoxicity, while kinetic studies (e.g., IC₅₀ determination) quantify potency.
Advanced Research Questions
Q. How can researchers optimize chiral purity during large-scale synthesis of this compound?
Advanced methods include asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution. For instance, using enantioselective catalysts during the reduction of intermediates can enhance stereochemical control . Continuous-flow reactors may improve reproducibility and reduce racemization risks in scaling up.
Q. What strategies are effective for profiling and quantifying impurities in this compound batches?
Ultra-performance liquid chromatography coupled with UV detection (UPLC-UV) is validated for impurity analysis. Critical impurities, such as (S)-2-((R)-2-amino-3-phenylpropanamido)-3-phenylpropyl carbamate hydrochloride, are synthesized and characterized as reference standards to establish detection thresholds (e.g., ≤0.15% w/w) . Stability-indicating methods under stressed conditions (heat, pH) are recommended.
Q. How do structural modifications of this compound influence its biological activity?
SAR studies suggest that replacing the phenyl group with heteroaromatic moieties or altering the carbamate linkage can modulate enzyme affinity. For example, substituting the phenyl ring with a pyridyl group in analogs has shown enhanced APN inhibition . Computational docking studies (e.g., AutoDock Vina) can predict binding interactions to guide synthesis.
Q. What validation parameters are critical for developing a robust analytical method for this compound in complex matrices?
Key parameters include specificity (via forced degradation studies), linearity (R² ≥0.995), accuracy (recovery 98–102%), and precision (RSD ≤2%). Method validation should adhere to ICH Q2(R1) guidelines, with UPLC-UV demonstrating suitability for quantifying the compound in biological fluids .
Q. What regulatory considerations apply to handling this compound in preclinical research?
The compound is classified as a Schedule IV controlled substance in some jurisdictions (e.g., U.S. DEA) due to its structural similarity to stimulants like solriamfetol. Researchers must comply with storage, documentation, and disposal protocols under 21 CFR Part 1300 .
Q. How can target enzymes for this compound be rationally selected?
Proteomic profiling (e.g., activity-based protein labeling) or cheminformatics tools (e.g., SwissTargetPrediction) can identify potential targets. Aminopeptidase N, metalloproteases, and neurotransmitter-modulating enzymes are prioritized based on the compound’s carbamate group and amine functionality .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma at 37°C, analyzed via LC-MS, can identify degradation products. Forced degradation under oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions further characterize stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
